2-Chloro-5-methoxy-4-(2-pyridylamino)aniline
CAS No.: 85896-07-7
Cat. No.: VC17001197
Molecular Formula: C12H12ClN3O
Molecular Weight: 249.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 85896-07-7 |
---|---|
Molecular Formula | C12H12ClN3O |
Molecular Weight | 249.69 g/mol |
IUPAC Name | 2-chloro-5-methoxy-4-N-pyridin-2-ylbenzene-1,4-diamine |
Standard InChI | InChI=1S/C12H12ClN3O/c1-17-11-7-9(14)8(13)6-10(11)16-12-4-2-3-5-15-12/h2-7H,14H2,1H3,(H,15,16) |
Standard InChI Key | YTXHHNWAQVDITA-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=C(C(=C1)N)Cl)NC2=CC=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Nomenclature
The compound’s systematic IUPAC name is 2-chloro-5-methoxy-4-[(pyridin-2-yl)amino]aniline, reflecting its substitution pattern: a chlorine atom at position 2, a methoxy group at position 5, and a pyridin-2-ylamino group at position 4 of the aniline backbone . Its molecular formula, , confirms the presence of 12 carbon atoms, 12 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom .
Structural Elucidation
The structure comprises a central aniline ring substituted with three functional groups:
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A chlorine atom at position 2, which enhances electrophilic substitution reactivity .
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A methoxy group (-OCH) at position 5, contributing to electron-donating effects .
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A pyridin-2-ylamino group at position 4, introducing a heteroaromatic system that influences hydrogen bonding and solubility .
The InChIKey YTXHHNWAQVDITA-UHFFFAOYSA-N
uniquely identifies the compound’s stereochemical and connectivity features .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of 2-chloro-5-methoxy-4-(2-pyridylamino)aniline involves sequential functionalization of pyridine and aniline precursors:
Nitration and Reduction
A reported method starts with 5-chloro-2-methoxypyridine 1-oxide, which undergoes nitration using sulfuric and nitric acids at 70°C for 20 hours . The intermediate nitro compound is then reduced with iron in acetic acid, yielding the target amine . This two-step process achieves a yield of 1.4 g per 3 g of starting material .
Coupling Reactions
Alternative routes employ Ullmann or Buchwald-Hartwig coupling to attach the pyridylamino group to the chloroaniline backbone . These methods require palladium catalysts and ligands to facilitate C-N bond formation .
Purification and Characterization
Crude product purification often involves extraction with ethyl acetate and drying over sodium sulfate . Final characterization uses:
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Nuclear magnetic resonance (NMR) to verify substitution patterns .
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High-performance liquid chromatography (HPLC) for purity assessment .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Source |
---|---|---|
Molecular Weight | 249.697 g/mol | |
Density | 1.261 g/mL at 25°C | |
LogP (Partition Coefficient) | 2.24 | |
Water Solubility | Slightly soluble | |
Refractive Index | 1.5848 |
The compound’s LogP value indicates moderate lipophilicity, suitable for membrane permeability in drug design . Its low water solubility necessitates formulation with co-solvents for biological applications .
Analytical Methods and Applications
HPLC Analysis
A validated reverse-phase HPLC method employs a Newcrom R1 column (4.6 x 150 mm, 5 µm) with a mobile phase of acetonitrile-water-phosphoric acid (30:70:0.1 v/v) . Key parameters:
This method achieves baseline separation with a resolution >2.0, enabling quantification in pharmacokinetic studies .
Pharmaceutical Applications
The compound’s structure suggests potential as:
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Kinase Inhibitors: Pyridylamino groups often target ATP-binding sites in kinases .
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Anticancer Agents: Chloroaniline moieties are associated with DNA intercalation .
Preclinical studies highlight its utility in pharmacokinetic profiling, where HPLC-MS methods quantify plasma concentrations .
Hazard Code | Risk Statement | Source |
---|---|---|
Xi | Irritant (skin, eyes) | |
H302 | Harmful if swallowed | |
H315 | Causes skin irritation |
Recommended Precautions
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